An In-Depth Technical Guide to the Physicochemical Properties of 9-Allyl-2-ethoxy-9H-purin-6-amine
An In-Depth Technical Guide to the Physicochemical Properties of 9-Allyl-2-ethoxy-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 9-Allyl-2-ethoxy-9H-purin-6-amine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogues and outlines established experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties
| Property | Value (for 2-Ethoxy-9-methyl-9H-purin-6-amine) | Value (for 9-Allyl-9H-purin-6-amine) | Notes |
| Molecular Formula | C8H11N5O[1] | C8H9N5[2] | The user-requested compound would have the formula C10H13N5O. |
| Molecular Weight | 193.21 g/mol [1] | 175.19 g/mol | The user-requested compound would have a molecular weight of approximately 219.25 g/mol . |
| IUPAC Name | 2-ethoxy-9-methylpurin-6-amine[1] | 9-prop-2-enylpurin-6-amine[2] | The IUPAC name for the target compound is 9-allyl-2-ethoxy-9H-purin-6-amine. |
| CAS Number | 857400-62-5[1] | 4121-39-5[2] | A specific CAS number for 9-Allyl-2-ethoxy-9H-purin-6-amine was not found. |
| PubChem CID | 68992464[1] | 96512[2] | A specific PubChem CID for 9-Allyl-2-ethoxy-9H-purin-6-amine was not found. |
| XLogP3 (Computed) | 0.6[1] | Not available | This value suggests that the methyl analogue has good aqueous solubility. The allyl group in the target compound may slightly increase lipophilicity. |
| Hydrogen Bond Donor Count | 2[1] | 1 | The primary amine at the 6-position is the main hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 5[1] | 4 | The nitrogen atoms in the purine ring and the ethoxy group act as hydrogen bond acceptors. |
| Rotatable Bond Count | 2[1] | 2 | The ethoxy and allyl groups contribute to the conformational flexibility of the molecule. |
Disclaimer: The data presented above for 2-Ethoxy-9-methyl-9H-purin-6-amine is computationally derived and should be used as an estimation. Experimental validation is recommended.
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of novel compounds like 9-Allyl-2-ethoxy-9H-purin-6-amine are crucial for its characterization. Below are generalized, yet detailed, methodologies based on standard laboratory practices.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[3]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[4][5]
-
For accuracy, perform the determination in triplicate.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its formulation and for understanding its behavior in biological systems.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
Solvents to Test:
-
Water (or phosphate-buffered saline, pH 7.4)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
n-Octanol
Procedure:
-
Weigh a precise amount of the compound (e.g., 1 mg) and place it into a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).[6]
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.
-
If the compound is not fully dissolved, the mixture can be gently heated or sonicated to aid dissolution, noting any changes upon cooling.
-
To determine the quantitative solubility, a saturated solution can be prepared, filtered to remove excess solid, and the concentration of the dissolved compound in the filtrate can be measured using a suitable analytical technique such as HPLC-UV or LC-MS.[7]
Determination of the Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity and membrane permeability of a drug candidate.
Method: Shake-Flask Method This is the traditional and most reliable method for LogP determination.[8]
Apparatus:
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or rotator
-
Centrifuge (optional)
-
pH meter
-
Analytical instrumentation (HPLC-UV or LC-MS)
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Pre-saturate n-octanol with water and water (or a suitable buffer, typically PBS at pH 7.4 for LogD determination) with n-octanol by mixing them overnight and then separating the phases.[9][10]
-
Add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase to a separatory funnel or vial.
-
Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.
-
Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure that equilibrium is reached.[9]
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully collect a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.
-
Calculate the LogP using the following formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[8]
Plausible Synthetic Pathway
The synthesis of 2,6,9-trisubstituted purines often starts from commercially available dichloropurines. The following workflow illustrates a common and logical synthetic route to obtain 9-Allyl-2-ethoxy-9H-purin-6-amine. This general strategy allows for the sequential introduction of substituents at the N9, C6, and C2 positions.[11][12]
References
- 1. 2-Ethoxy-9-methyl-9H-purin-6-amine | C8H11N5O | CID 68992464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Allyl-9H-purin-6-amine [synhet.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. quora.com [quora.com]
- 8. acdlabs.com [acdlabs.com]
- 9. enamine.net [enamine.net]
- 10. agilent.com [agilent.com]
- 11. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution-phase synthesis of 2, 6, 9-trisubstituted purines | Chemsrc ID:137265 [chemsrc.com]


